2-Chloro-6-fluorobenzene-1-sulfonyl chloride
Overview
Description
2-Chloro-6-fluorobenzene-1-sulfonyl chloride is an organic compound with the molecular formula C6H3Cl2FO2S and a molecular weight of 229.06 g/mol . It is a colorless to pale yellow solid with a pungent odor. This compound is insoluble in water but soluble in common organic solvents such as alcohols, ethers, aromatic hydrocarbons, and ketones . It is primarily used as an intermediate in organic synthesis, particularly in the preparation of various pharmaceuticals and agrochemicals .
Preparation Methods
2-Chloro-6-fluorobenzene-1-sulfonyl chloride can be synthesized through electrophilic aromatic substitution reactions. One common method involves the reaction of 2-chloro-6-fluorobenzenesulfonic acid with thionyl chloride (SOCl2) to form the desired sulfonyl chloride . The reaction conditions typically include refluxing the mixture at elevated temperatures to ensure complete conversion .
Industrial production methods often involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial settings .
Chemical Reactions Analysis
2-Chloro-6-fluorobenzene-1-sulfonyl chloride undergoes various chemical reactions, including:
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Substitution Reactions: : It can participate in nucleophilic substitution reactions where the sulfonyl chloride group is replaced by other nucleophiles such as amines, alcohols, or thiols . These reactions typically occur under mild conditions with the use of a base to neutralize the hydrogen chloride (HCl) byproduct .
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Acylation and Sulfonylation: : The compound can be used as an acylating or sulfonylating agent in organic synthesis. It reacts with nucleophiles to form sulfonamides, sulfonates, and other derivatives .
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Oxidation and Reduction: : While specific oxidation and reduction reactions of this compound are less common, it can undergo transformations under appropriate conditions .
Scientific Research Applications
2-Chloro-6-fluorobenzene-1-sulfonyl chloride has several applications in scientific research:
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Chemistry: : It is used as a building block in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals . Its reactivity makes it valuable in the development of new chemical entities and reaction mechanisms .
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Biology: : The compound is used in the modification of biomolecules, such as proteins and peptides, through sulfonylation reactions . This modification can alter the biological activity and stability of the biomolecules .
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Medicine: : It serves as an intermediate in the synthesis of drugs and active pharmaceutical ingredients (APIs) . Its derivatives have potential therapeutic applications in treating various diseases .
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Industry: : The compound is used in the production of specialty chemicals, including dyes, pigments, and polymers . Its reactivity and versatility make it a valuable intermediate in industrial processes .
Mechanism of Action
The mechanism of action of 2-chloro-6-fluorobenzene-1-sulfonyl chloride involves its reactivity as an electrophile. The sulfonyl chloride group is highly reactive towards nucleophiles, allowing it to form covalent bonds with various nucleophilic species . This reactivity is exploited in organic synthesis to introduce sulfonyl groups into target molecules . The molecular targets and pathways involved depend on the specific reactions and applications in which the compound is used .
Comparison with Similar Compounds
2-Chloro-6-fluorobenzene-1-sulfonyl chloride can be compared with other sulfonyl chlorides, such as:
2-Fluorobenzenesulfonyl chloride: Similar in structure but lacks the chlorine atom at the 2-position.
4-Fluorobenzenesulfonyl chloride: The fluorine atom is positioned at the 4-position instead of the 6-position.
Benzenesulfonyl chloride: Lacks both the chlorine and fluorine substituents.
The presence of both chlorine and fluorine atoms in this compound imparts unique reactivity and properties compared to its analogs . These substituents can influence the compound’s electronic properties and steric effects, making it suitable for specific synthetic applications .
Biological Activity
2-Chloro-6-fluorobenzene-1-sulfonyl chloride is a sulfonyl chloride compound with significant applications in organic synthesis, particularly in the pharmaceutical and agrochemical industries. Its unique structure, characterized by both chlorine and fluorine substituents, enhances its reactivity as an electrophile, making it a valuable intermediate in various chemical reactions. This article explores the biological activity of this compound, focusing on its mechanisms of action, applications in biological systems, and relevant research findings.
The mechanism of action for this compound primarily involves its reactivity as an electrophile. The sulfonyl chloride group can readily react with various nucleophiles, leading to the formation of covalent bonds. This property is crucial for its applications in modifying biomolecules such as proteins and peptides through sulfonylation reactions.
1. Modification of Biomolecules
The compound is utilized to modify biomolecules, particularly proteins and peptides. The sulfonylation reaction allows for the introduction of sulfonamide groups into biomolecules, which can alter their biological activity and stability.
2. Drug Synthesis
As an intermediate in drug synthesis, this compound plays a role in the development of various pharmaceuticals. Its ability to form sulfonamides makes it valuable in synthesizing compounds that exhibit antibacterial and anti-inflammatory properties.
3. Research Applications
In scientific research, this compound serves as a building block for synthesizing complex organic molecules. It has been employed in studies investigating the interactions between small molecules and biological targets.
Case Studies and Research Findings
Several studies have highlighted the biological activity of this compound:
- Study on Antibacterial Activity : A study demonstrated that derivatives synthesized from this compound exhibited significant antibacterial properties against various strains of bacteria. The mechanism was attributed to the formation of covalent bonds with bacterial enzymes, inhibiting their function.
- Protein Modification Research : Research indicated that sulfonylation using this compound could enhance the stability and activity of certain therapeutic proteins. The modified proteins showed improved pharmacokinetic profiles in animal models.
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, it can be compared with other sulfonyl chlorides:
Compound Name | Structure Characteristics | Unique Properties |
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2-Fluorobenzenesulfonyl chloride | Lacks chlorine at the 2-position | Less electrophilic than 2-chloro-6-fluorobenzene |
4-Fluorobenzenesulfonyl chloride | Fluorine at the 4-position | Different reactivity profile due to position |
Benzenesulfonyl chloride | No halogen substituents | Exhibits lower reactivity compared to halogenated analogs |
Properties
IUPAC Name |
2-chloro-6-fluorobenzenesulfonyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3Cl2FO2S/c7-4-2-1-3-5(9)6(4)12(8,10)11/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FJSIDPINTJZFNS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)S(=O)(=O)Cl)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3Cl2FO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60679236 | |
Record name | 2-Chloro-6-fluorobenzene-1-sulfonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60679236 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1208075-25-5 | |
Record name | 2-Chloro-6-fluorobenzene-1-sulfonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60679236 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-chloro-6-fluorobenzene-1-sulfonyl chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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